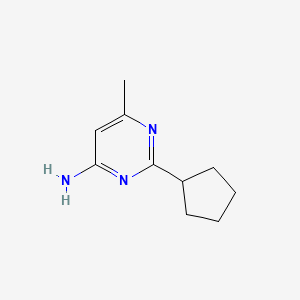

2-Cyclopentyl-6-methylpyrimidin-4-amine

Description

2-Cyclopentyl-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a cyclopentyl substituent at position 2, a methyl group at position 6, and an amine group at position 4. The cyclopentyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability or influence binding interactions in biological systems.

Properties

IUPAC Name |

2-cyclopentyl-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-6-9(11)13-10(12-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWZMZDBERNGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentylation and Pyrimidine Ring Construction

One common route involves the reaction of cyclopentanone with suitable nitrogen-containing reagents to form the cyclopentyl-substituted pyrimidine ring. The methyl group at position 6 is introduced either by starting from a methylated pyrimidine precursor or by methylation during the synthesis.

Amination at Position 4

The amino group at the 4-position is typically introduced via nucleophilic substitution or reduction of a corresponding 4-halo or 4-oxo pyrimidine intermediate. This step often requires careful control of reaction conditions to ensure selective amination without affecting other substituents.

Stepwise Synthetic Route (Illustrative)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopentyl substitution | Cyclopentanone + suitable amine or nitrile | Formation of 2-cyclopentyl pyrimidine core |

| 2 | Methylation | Methylating agent (e.g., methyl iodide) | Introduction of methyl group at position 6 |

| 3 | Amination | Ammonia or amine source, nucleophilic substitution | Introduction of amino group at position 4 |

Related Compound Preparation Insights

While direct preparation methods for 2-Cyclopentyl-6-methylpyrimidin-4-amine are limited in the literature, insights can be drawn from the synthesis of structurally related compounds such as 2-Cyclopentyl-6-methylpyrimidin-4-ol. This compound is synthesized through multi-step reactions starting from cyclopentanone and ethyl derivatives, followed by ring closure and functional group transformations. The conversion of the hydroxyl group to an amino group at position 4 could be achieved via amination reactions, suggesting a plausible synthetic pathway for the target amine.

Research Findings and Reaction Optimization

- Selectivity: The selective introduction of the cyclopentyl group at position 2 requires careful choice of reagents and conditions to avoid substitution at other positions.

- Amination Efficiency: Amination at position 4 can be improved by using catalysts or specific amination agents to enhance yield and purity.

- Purification: Silica gel chromatography and recrystallization are commonly employed to purify intermediates and the final product, ensuring removal of side products and unreacted starting materials.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclopentyl group introduction | Reaction of cyclopentanone with nitrogen precursors | Cyclopentanone, amines, acidic/basic catalysts | Forms the 2-cyclopentyl pyrimidine core |

| Methyl group installation | Methylation of pyrimidine core | Methyl iodide or methyl sulfate | Position 6 methyl group introduction |

| Amination at position 4 | Nucleophilic substitution or reduction | Ammonia, amine sources, catalysts | Converts 4-halo or 4-oxo intermediates to amine |

| Purification | Chromatography, recrystallization | Silica gel, solvents | Ensures high purity of final compound |

Scientific Research Applications

2-Cyclopentyl-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopentyl-6-methylpyrimidin-4-amine with analogous pyrimidin-4-amine derivatives, focusing on substituent effects, crystallographic data, and physicochemical properties.

Structural and Substituent Variations

Key structural differences arise from substitutions at positions 2 and 6 of the pyrimidine core:

Crystallographic and Electronic Properties

Crystallographic data reveal how substituents influence molecular packing and stability:

- 4-Methyl-6-phenylpyrimidin-2-amine : Exhibits a low R factor of 0.040, indicating high structural accuracy. The phenyl group induces a planar conformation, facilitating dense crystal packing .

- 6-Chloro Derivatives: Chloro-substituted analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) show reduced solubility in polar solvents due to halogen hydrophobicity, as noted in synthesis protocols .

Physicochemical and Functional Comparisons

- Lipophilicity : Cyclopentyl and phenyl substituents increase logP values compared to polar groups like piperidin-1-yl or methoxy .

- Reactivity : Electron-withdrawing groups (e.g., chloro, trifluoromethyl) activate the pyrimidine ring for nucleophilic substitution, whereas electron-donating groups (methyl, methoxy) stabilize the ring .

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclopentyl-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by cyclopentyl and methyl group substitutions. Key steps include:

- Nucleophilic substitution to introduce the cyclopentyl group at the 2-position.

- Methylation at the 6-position using methyl iodide or dimethyl sulfate under basic conditions.

- Ammonolysis to install the amine group at the 4-position. Optimization focuses on controlling temperature (e.g., 60–80°C for methylation), solvent choice (e.g., DMF for polar aprotic conditions), and catalyst use (e.g., Pd for cross-coupling). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-Cyclopentyl-6-methylpyrimidin-4-amine?

- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity.

- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.

- Single-crystal X-ray diffraction (XRD) resolves 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding). SHELX programs (SHELXL, SHELXS) are standard for refinement, with R-factors < 0.05 indicating high accuracy .

Q. How should researchers handle and store 2-Cyclopentyl-6-methylpyrimidin-4-amine to ensure stability?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light. Stability tests (e.g., HPLC monitoring over 6 months) confirm integrity under these conditions .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity screening : MTT or CellTiter-Glo® assays on mammalian cell lines (e.g., HEK293).

- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ determination. Dose-response curves are analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 2-Cyclopentyl-6-methylpyrimidin-4-amine?

DFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict reactivity (e.g., nucleophilic/electrophilic sites) and correlate with experimental UV-Vis spectra. Exact exchange terms in functionals improve thermochemical accuracy (average error < 3 kcal/mol) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in flexible groups (e.g., cyclopentyl): Resolved via partial occupancy modeling.

- Weak diffraction : High-intensity synchrotron sources improve data quality.

- Hydrogen atom positioning : SHELXL’s HFIX command refines positions using riding models. Validation tools (e.g., PLATON) check for missed symmetry or twinning .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies compare:

- Substituent effects : Replacing cyclopentyl with bulkier groups (e.g., adamantyl) alters steric hindrance.

- Electron-withdrawing/donating groups : Nitro or methoxy groups at the 4-position modulate electronic density.

- Bioisosteres : Replacing the pyrimidine core with triazine maintains planar geometry but alters solubility. Biological testing against a panel of targets (e.g., kinases) identifies optimal modifications .

Q. How do researchers resolve contradictions between computational predictions and experimental data (e.g., reaction yields)?

- Validation of computational models : Compare DFT-predicted activation energies with kinetic studies (e.g., Arrhenius plots).

- Error analysis : Assess solvent effects (implicit vs. explicit solvation models) and basis set limitations.

- Experimental replication : Vary catalysts (e.g., Pd vs. Ni) or solvents (THF vs. DMSO) to identify unaccounted variables .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Q. What mechanistic insights can isotopic labeling (e.g., ¹⁵N) provide for reaction pathways?

- Kinetic isotope effects (KIE) : ¹⁵N-labeled amine groups reveal rate-determining steps in amination.

- Tracer studies : ¹³C-labeled cyclopentyl groups track regioselectivity in substitution reactions.

- In situ NMR monitors intermediate formation (e.g., imine vs. enamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.